N-(4-(N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-methylsulfamoyl)phenyl)acetamide

Description

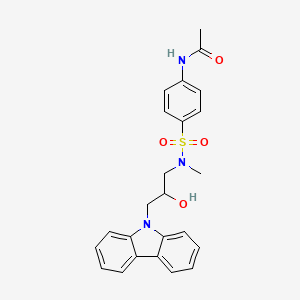

N-(4-(N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-N-methylsulfamoyl)phenyl)acetamide is a structurally complex compound featuring a carbazole core, a sulfonamide group, and an acetamide moiety. The carbazole unit, a heterocyclic aromatic system, is linked via a 2-hydroxypropyl chain to a methylsulfamoyl group, which is further attached to a phenyl ring substituted with an acetamide.

The hydroxypropyl spacer may enhance solubility and facilitate hydrogen bonding, while the sulfonamide and acetamide groups contribute to electrostatic interactions with biological targets.

Properties

IUPAC Name |

N-[4-[(3-carbazol-9-yl-2-hydroxypropyl)-methylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4S/c1-17(28)25-18-11-13-20(14-12-18)32(30,31)26(2)15-19(29)16-27-23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-14,19,29H,15-16H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTMSPLLQNFGCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-methylsulfamoyl)phenyl)acetamide is a complex organic compound featuring a carbazole moiety, which has been investigated for various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula: C24H24N2O3S

- Molecular Weight: 420.52 g/mol

- CAS Number: 440109-16-0

Synthesis

The synthesis of this compound involves multiple steps, typically starting from 9H-carbazole derivatives. The process includes functionalization at the N-position and subsequent acetamide formation. The detailed synthetic pathway is crucial for understanding the compound's structure-activity relationship (SAR).

Antimicrobial Activity

Research indicates that carbazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.9 µg/mL to higher values depending on the specific substitution patterns on the carbazole ring .

Anticancer Properties

Several studies have highlighted the anticancer potential of carbazole derivatives. For example, compounds similar to this compound have demonstrated antiproliferative effects against human cancer cell lines such as HepG2 and HeLa. IC50 values for these compounds were reported as low as 6.44 µM, indicating potent activity .

Neuroprotective Effects

Carbazole derivatives have also been studied for their neuroprotective properties. Specific analogs have shown the ability to protect neuronal cells from oxidative stress-induced damage, potentially through mechanisms involving antioxidant activity . This suggests that this compound could be explored further for neurodegenerative diseases.

Case Studies and Research Findings

ADMET Properties

The pharmacokinetic profile of this compound has been evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. It is suggested that this compound possesses favorable blood-brain barrier permeability and may act as a P-glycoprotein inhibitor, enhancing its bioavailability in central nervous system applications .

Scientific Research Applications

Anticancer Applications

Research has indicated that compounds related to N-(4-(N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-methylsulfamoyl)phenyl)acetamide exhibit promising anticancer activities. For instance, derivatives of carbazole have been shown to inhibit the growth of various cancer cell lines.

Case Study: Anticancer Activity Evaluation

A study evaluated the anticancer activity of similar compounds against different cancer cell lines, revealing significant growth inhibition percentages:

- SNB-19 : 86.61%

- OVCAR-8 : 85.26%

- NCI-H460 : 75.99%

These results suggest that modifications in the chemical structure can enhance anticancer efficacy, indicating a potential pathway for developing new cancer therapies based on this compound .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar sulfonamide derivatives have demonstrated effectiveness against a range of microbial pathogens.

Data Table: Antimicrobial Activity Summary

| Compound | Target Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | ||

| Mycobacterium tuberculosis | Active |

Enzyme Inhibition Studies

The compound's structural features suggest potential as an enzyme inhibitor. Research into related acetamides has shown their capacity to inhibit key enzymes associated with diseases such as diabetes and Alzheimer's.

Case Study: Enzyme Inhibition Research

A study on sulfonamide derivatives showed their ability to inhibit:

- α-glucosidase : Important for carbohydrate metabolism.

- Acetylcholinesterase : Relevant for neurodegenerative conditions.

The findings indicate that modifications in the acetamide structure can lead to enhanced inhibitory activity against these enzymes, making them potential candidates for further drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key insights include:

- Carbazole Moiety : Enhances biological activity due to its planar structure, facilitating interaction with biological targets.

- Hydroxyl Propyl Group : Contributes to solubility and bioavailability.

- Sulfonamide Linkage : Critical for enzyme inhibition properties.

Comparison with Similar Compounds

Key Observations :

Core Structure : Unlike tetrahydrocarbazole derivatives , the target compound retains the fully aromatic carbazole core, which may enhance π-π stacking interactions in biological systems.

The methylsulfamoyl group contrasts with furanmethyl-sulfonamide in , suggesting differences in steric bulk and electronic properties.

Electron-Withdrawing Groups : Compared to the nitro and chloro substituents in , the target compound lacks strong electron-withdrawing groups, which may influence its stability and reactivity.

Q & A

Q. Table 1: Key Characterization Data

| Technique | Critical Observations | Reference |

|---|---|---|

| X-ray Diffraction | Centrosymmetric H-bonding (C–H⋯O interactions) | |

| Mass Spectrometry | [M+H] at m/z 478.2 (theoretical 477.5) |

Advanced: How can researchers resolve contradictions in reported biological activities of carbazole-sulfonamide derivatives?

Methodological Answer:

Discrepancies (e.g., antimicrobial vs. anticancer efficacy) arise from:

- Assay Variability : Use standardized protocols (e.g., CLSI guidelines for MIC testing).

- Structural Confounders : Control substituent effects (e.g., fluorophenyl vs. methyl groups) via DOE (Design of Experiments).

Example : A 2 factorial design can isolate variables (e.g., carbazole substitution pattern, solvent polarity during bioassays) to identify dominant activity drivers .

Basic: What challenges arise in regioselective functionalization of the carbazole moiety?

Methodological Answer:

Challenges :

- Electrophilic Aromatic Substitution : Carbazole’s electron-rich C3/C6 positions compete, requiring directing groups (e.g., hydroxyl in 2-hydroxypropyl chain) .

- Steric Hindrance : Bulky substituents (e.g., methylsulfamoyl) reduce reactivity at adjacent positions.

Mitigation : Use protective groups (e.g., tert-butyldimethylsilyl for hydroxyl protection) during sulfonylation .

Advanced: What strategies are recommended for analyzing polymorphic stability?

Methodological Answer:

Thermodynamic Screening : Differential scanning calorimetry (DSC) to identify stable polymorphs (melting point >200°C suggests high stability).

Computational Prediction : Crystal structure prediction (CSP) via force-field or DFT-D methods to rank polymorph energetics.

Kinetic Trapping : Slurry conversion experiments in varied solvents (e.g., ethanol vs. acetonitrile) to isolate metastable forms .

Basic: Which in vitro assays are typically used to assess biological activity?

Methodological Answer:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).

- Anticancer : MTT assay (IC in HeLa or MCF-7 cells).

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .

Note : Pre-solubilize compounds in DMSO (<0.1% v/v to avoid cytotoxicity) .

Advanced: How to design SAR studies for the sulfamoyl and acetamide groups?

Methodological Answer:

Analog Synthesis : Systematically vary substituents (e.g., methyl → trifluoromethyl on sulfamoyl; phenyl → pyridyl on acetamide).

3D-QSAR Modeling : Align structures using CoMFA/CoMSIA to correlate electronic/steric fields with bioactivity.

Validation : Cross-check with molecular docking (e.g., carbazole binding to DNA topoisomerase II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.